molecular formula C7H4OS B1393734 4-Ethynylthiophene-2-carbaldehyde CAS No. 913828-75-8

4-Ethynylthiophene-2-carbaldehyde

Cat. No. B1393734
CAS RN: 913828-75-8
M. Wt: 136.17 g/mol
InChI Key: KLJYDZXBWYSFCT-UHFFFAOYSA-N
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Description

4-Ethynylthiophene-2-carbaldehyde is a chemical compound belonging to the class of thiophene derivatives . It appears as a yellowish liquid with a molecular formula of C7H4OS and a molecular weight of 136.17 g/mol .

Scientific Research Applications

Synthesis and Optical Properties

4-Ethynylthiophene-2-carbaldehyde is involved in the synthesis of various chemical compounds. For instance, it is used in the preparation of N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes, which are then converted to 4,5-dihydrothieno[3,2-c]quinoline-2-carbaldehydes. These compounds, in turn, are used for preparing 2-functionally substituted thieno[3,2-c]quinoline derivatives. The optical properties of these derivatives, including their moderate to high fluorescence quantum yields, make them potential candidates for applications such as invisible ink dyes (Bogza et al., 2018).

Intramolecular Arylation

This compound is also used in the synthesis of 4H-thieno[3,2-c]chromenes through intramolecular arylation processes. This process involves the iodination of 4-chloromethylthiophene-2-carbaldehyde to give 4-chloromethyl-5-iodothiophene-2-carbaldehyde, which is a precursor to 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes. These compounds undergo palladium-catalyzed intramolecular cyclization to yield the chromenes (Fisyuk et al., 2013).

Photoluminescence and Chirality in Polymers

This compound is utilized in the synthesis of poly(arylacetylene)s with pendant carbaldehyde groups. These polymers are formed through the coordination polymerization of (ethynylarene)carbaldehydes, catalyzed by Rh(I) catalysts. The presence of carbaldehyde groups in these polymers is notable for enabling postpolymerization modifications, such as the introduction of photoluminescence or chirality, thereby making them useful in various applications (Sedláček et al., 2017).

Fluorescent Sensing Applications

The compound has been used in the development of fluorescent sensors. For instance, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) was synthesized for selectively quenching the fluorescence of Fe3+ ions, demonstrating its potential as a novel fluorescent sensor for ferric ion detection (Zhang et al., 2016).

Safety and Hazards

Safety information, including handling precautions, toxicity, and environmental impact, can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer . Always follow proper safety protocols when working with chemical compounds.

properties

IUPAC Name

4-ethynylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4OS/c1-2-6-3-7(4-8)9-5-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJYDZXBWYSFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CSC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-[(trimethylsilyl)ethynyl]thiophene-2-carboxaldehyde (3.3 g, 16 mmol) that was obtained in Example 9 (9a) in methanol (160 ml) was added potassium carbonate (4.3 g, 31 mmol) with stirring, and the resulting mixture was stirred at room temperature for 1 hour. After stirring, insoluble materials were removed by filtration, and the filtrate was evaporated in vacuo. The residue thus obtained was diluted with ethyl acetate, poured into water (100 ml) and extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and dried over magnesium sulfate. After filtration, the filtrate was evaporated in vacuo, and the crude product of the title compound thus obtained was purified by chromatography on a silica gel column using a mixed solvent of ethyl acetate and hexane (0:1 to 1:19) as the eluent to afford the title compound (1.5 g) in a yield of 69% as a brown solid.
Quantity
3.3 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 9 ( 9a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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